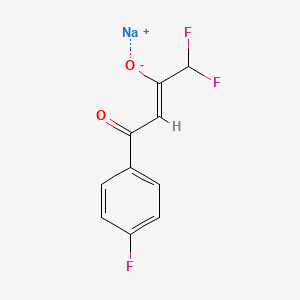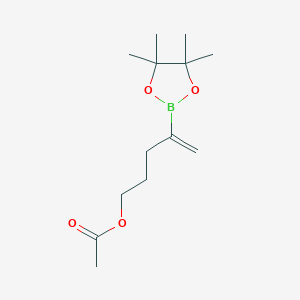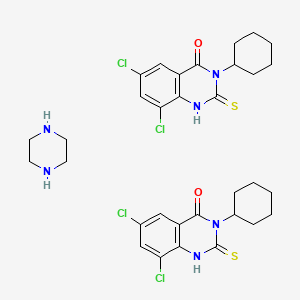
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a methoxy group at the 7th position of the acridine ring and a sulfonamide group attached to a methylbenzene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyacridine using methyl iodide or dimethyl sulfate in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the methoxyacridine with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acridine ring can be reduced under hydrogenation conditions to form dihydroacridine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Hydroxyacridine or acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various sulfonamide derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or DNA intercalator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide depends on its specific application:
Biological Activity: It may intercalate into DNA, disrupting replication and transcription processes, leading to cell death in cancer cells.
Fluorescent Probes: The acridine moiety can exhibit fluorescence, making it useful for imaging and diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
400768-91-4 |
|---|---|
Molekularformel |
C21H18N2O3S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N2O3S/c1-14-6-9-18(10-7-14)27(24,25)23-20-5-3-4-15-12-16-13-17(26-2)8-11-19(16)22-21(15)20/h3-13,23H,1-2H3 |
InChI-Schlüssel |
MPVSNYYCZHCGPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC4=C(C=CC(=C4)OC)N=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


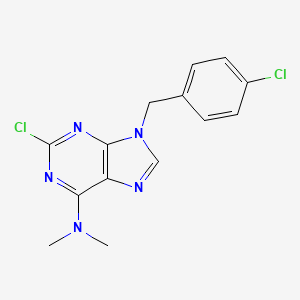
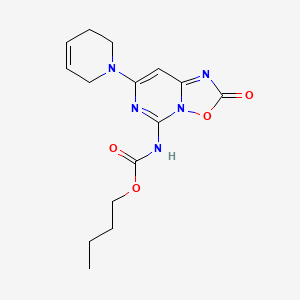

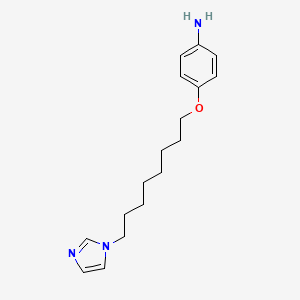
![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
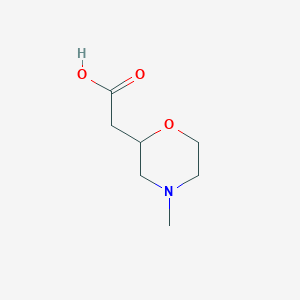
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
